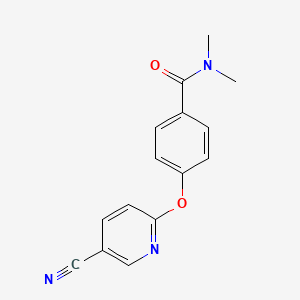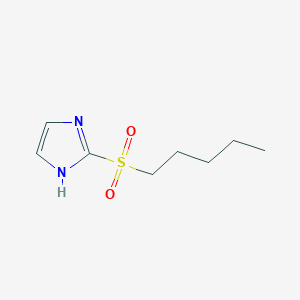
2-pentylsulfonyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pentylsulfonyl-1H-imidazole, also known as PSI or Ro 31-8220, is a synthetic compound that is widely used in scientific research. It belongs to the class of imidazole compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
2-pentylsulfonyl-1H-imidazole exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a disruption of cellular signaling pathways. This compound has been found to be a non-competitive inhibitor of PKC, meaning that it does not compete with ATP for binding to the kinase domain.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential therapeutic applications. This compound has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-pentylsulfonyl-1H-imidazole in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in cellular processes without affecting other cellular pathways. However, one limitation of using this compound is its relatively low potency compared to other protein kinase inhibitors such as staurosporine and H-7.
Future Directions
There are several future directions for research on 2-pentylsulfonyl-1H-imidazole. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of interest is the identification of specific protein kinases that are involved in disease processes, such as cancer and inflammation, and the development of targeted therapies based on the inhibition of these kinases. Additionally, the use of this compound as a tool for studying the role of protein kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of active research.
Synthesis Methods
The synthesis of 2-pentylsulfonyl-1H-imidazole involves the reaction of 2-aminomethylimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfinyl chloride to obtain this compound. The overall yield of this synthesis method is around 40-50%.
Scientific Research Applications
2-pentylsulfonyl-1H-imidazole has been extensively used in scientific research as a protein kinase inhibitor. It has been found to inhibit a variety of protein kinases, including protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and mitogen-activated protein kinase (MAPK). This makes this compound a useful tool for studying the role of protein kinases in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-pentylsulfonyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-3-4-7-13(11,12)8-9-5-6-10-8/h5-6H,2-4,7H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGFQYNIRMMURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)C1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

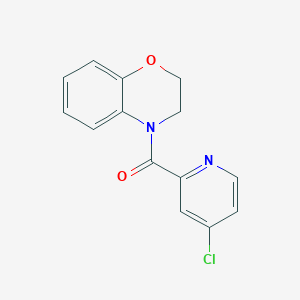



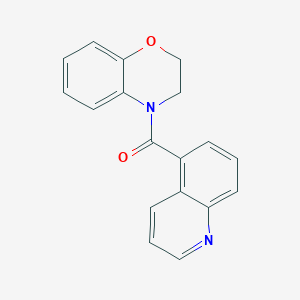


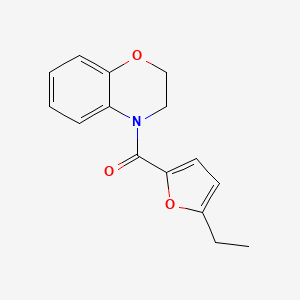
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
